Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide
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Overview
Description
Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide is a chemical compound with the molecular formula C14H16BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide typically involves the reaction of 6-methoxyquinoline with ethyl bromoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The reaction can be represented as follows:
[ \text{6-Methoxyquinoline} + \text{Ethyl bromoacetate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-methoxyquinolin-4-yl)acetate: A similar compound with a different substitution pattern on the quinoline ring.
Quinoline N-oxide derivatives: Compounds with an oxidized quinoline ring.
Dihydroquinoline derivatives: Reduced forms of quinoline.
Uniqueness
Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H17BrNO3+ |
---|---|
Molecular Weight |
327.19 g/mol |
IUPAC Name |
ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide |
InChI |
InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1; |
InChI Key |
DSLLHVISNOIYHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.Br |
Origin of Product |
United States |
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